n-(4-Formylphenyl)-2-methoxyacetamide

Description

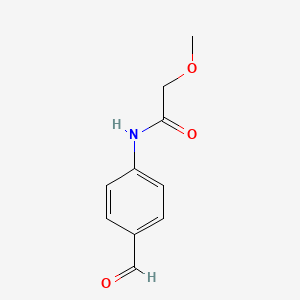

N-(4-Formylphenyl)-2-methoxyacetamide is an acetamide derivative featuring a para-formylphenyl group and a 2-methoxyacetamide side chain. The formyl group (–CHO) at the para position of the aromatic ring imparts electron-withdrawing effects, influencing electronic density and reactivity. The methoxy (–OCH₃) substituent on the acetamide moiety enhances lipophilicity and may modulate solubility in organic solvents. This compound is of interest in organic synthesis and materials science, particularly as a precursor for Schiff base formation or coordination chemistry due to its aldehyde functionality .

Properties

CAS No. |

650628-79-8 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-(4-formylphenyl)-2-methoxyacetamide |

InChI |

InChI=1S/C10H11NO3/c1-14-7-10(13)11-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13) |

InChI Key |

PZPYKIXOPOPDHD-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylphenyl)-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the halogenation of a precursor compound, followed by hydrolysis, esterification, and amine transesterification. The final step involves the oxidation of the intermediate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using cost-effective and environmentally friendly reagents. These methods often involve the use of conventional starting materials and standard organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: 4-Formylbenzoic acid.

Reduction: 4-Hydroxymethylphenyl-2-methoxyacetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-Formylphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Formylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyacetamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key structural analogs differ in substituents on the phenyl ring or acetamide chain, leading to variations in electronic properties, solubility, and reactivity.

Table 1: Structural Comparison of N-(4-Formylphenyl)-2-methoxyacetamide and Analogs

Biological Activity

n-(4-Formylphenyl)-2-methoxyacetamide, with the chemical formula CHNO and CAS number 650628-79-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 197.20 g/mol |

| InChI Key | QJZQKQFJZQKZHQ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C=O |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Viability : Studies have shown that this compound can significantly inhibit the viability of various cancer cell lines. The mechanism appears to involve the induction of endoplasmic reticulum (ER) stress through calcium release via Wolframin (WFS1), leading to apoptosis in malignant cells .

- Antiproliferative Effects : In vitro studies demonstrate that this compound exhibits antiproliferative effects against several cancer types, including non-small cell lung cancer (NSCLC), breast cancer, and melanoma. The compound's ability to trigger cell cycle arrest and apoptosis makes it a candidate for further therapeutic exploration .

- Potential as an Anticancer Agent : The compound has been evaluated in xenograft models where it showed promising results in reducing tumor size and improving survival rates in treated animals .

1. Anticancer Activity

A significant study published in Clinical Oncology examined the effects of this compound on NSCLC cells. The results indicated:

- Complete Regression : In xenograft models, treated tumors showed complete regression within two weeks.

- Mechanistic Insights : Further analysis revealed that the compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

2. Synergistic Effects with Other Agents

Another investigation focused on the synergistic effects of this compound when combined with standard chemotherapeutics like cisplatin. Results showed:

- Enhanced Efficacy : The combination therapy led to a more significant reduction in cell viability compared to either treatment alone.

- Mechanism : This synergy is attributed to enhanced induction of apoptosis and inhibition of DNA repair mechanisms in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| n-(4-Hydroxyphenyl)-2-methoxyacetamide | Moderate antiproliferative effects | ROS generation |

| n-(4-Methylphenyl)-2-methoxyacetamide | Low cytotoxicity | Apoptosis induction |

| n-(4-Chlorophenyl)-2-methoxyacetamide | Significant anti-cancer activity | ER stress induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.